N'-[(E)-(3-nitrophenyl)methylidene]-2-[4-(octyloxy)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a nitrophenyl group, an octyloxyphenoxy group, and an acetohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N’~1~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified using recrystallization or column chromatography techniques .
Chemical Reactions Analysis
N’~1~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde and hydrazide.
Scientific Research Applications
N’~1~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to the inhibition of their activity. The hydrazone moiety can form stable complexes with metal ions, which can interfere with various biochemical pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity .
Comparison with Similar Compounds
N’~1~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE can be compared with other Schiff base hydrazones, such as:
- N’~1~-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’~1~-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the octyloxy group in N’~1~-[(E)-1-(3-NITROPHENYL)METHYLIDENE]-2-[4-(OCTYLOXY)PHENOXY]ACETOHYDRAZIDE imparts unique properties, such as increased lipophilicity and enhanced membrane permeability .
Properties
Molecular Formula |
C23H29N3O5 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-2-(4-octoxyphenoxy)acetamide |
InChI |
InChI=1S/C23H29N3O5/c1-2-3-4-5-6-7-15-30-21-11-13-22(14-12-21)31-18-23(27)25-24-17-19-9-8-10-20(16-19)26(28)29/h8-14,16-17H,2-7,15,18H2,1H3,(H,25,27)/b24-17+ |
InChI Key |
RANVDXTUIJNFBN-JJIBRWJFSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.